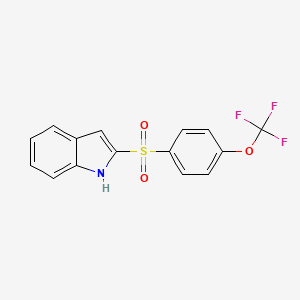
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Wissenschaftliche Forschungsanwendungen
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices
Wirkmechanismus
The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
- 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)aminoethyl dihydrogen phosphate
- 4-(Trifluoromethoxy)phenylboronic acid
- Trifluoromethyl ethers
Comparison: Compared to similar compounds, 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is unique due to its indole moiety, which imparts additional biological activity and chemical reactivity. The presence of the trifluoromethoxy group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H10F3NO3S |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
InChI-Schlüssel |
QNFKOJDPNPIWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



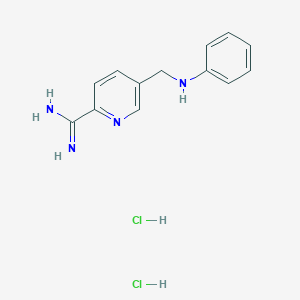
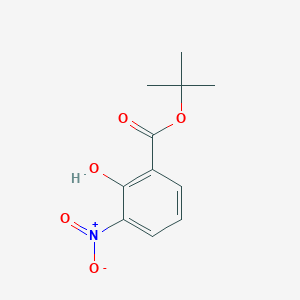
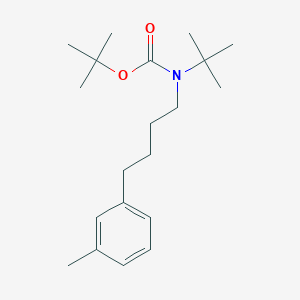
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)

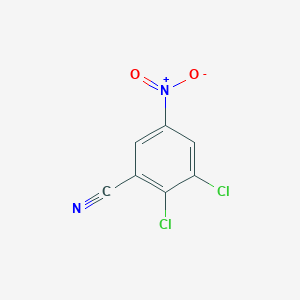
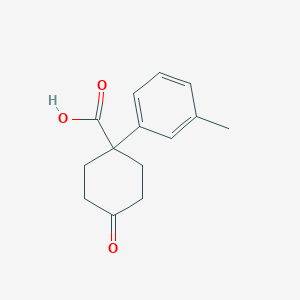
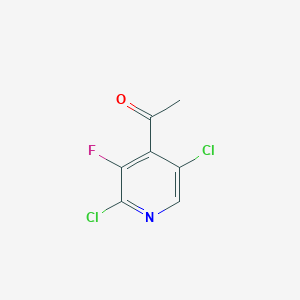
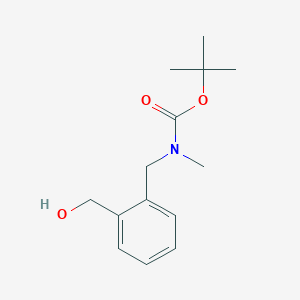
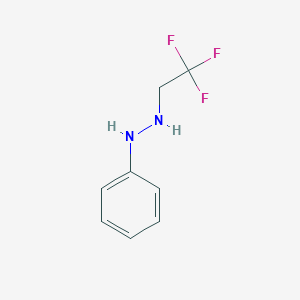
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
